(R)-2-Bromosuccinic acid
Overview
Description
®-2-Bromosuccinic acid is an organic compound with the molecular formula C4H5BrO4 It is a derivative of succinic acid, where one of the hydrogen atoms is replaced by a bromine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
®-2-Bromosuccinic acid can be synthesized through several methods. One common approach involves the bromination of succinic acid. This reaction typically uses bromine (Br2) in the presence of a catalyst such as phosphorus tribromide (PBr3) or red phosphorus. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position.
Another method involves the use of N-bromosuccinimide (NBS) as the brominating agent. This reaction is often performed in an organic solvent like carbon tetrachloride (CCl4) or chloroform (CHCl3) under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of ®-2-Bromosuccinic acid may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
®-2-Bromosuccinic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions (OH-), amines (NH2), or thiols (SH).
Reduction Reactions: The compound can be reduced to form succinic acid or other derivatives.
Oxidation Reactions: It can undergo oxidation to form higher oxidation state compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products
The major products formed from these reactions include succinic acid, various substituted succinic acids, and other brominated derivatives.
Scientific Research Applications
®-2-Bromosuccinic acid has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Medicinal Chemistry: The compound is explored for its potential in drug development, particularly in designing molecules with specific biological activities.
Biological Studies: It is used in studies related to enzyme inhibition and metabolic pathways.
Industrial Applications: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ®-2-Bromosuccinic acid involves its interaction with various molecular targets. In biological systems, it can act as an inhibitor of certain enzymes by binding to their active sites. The bromine atom in the compound plays a crucial role in its reactivity and binding affinity. The compound can also participate in redox reactions, influencing cellular oxidative stress pathways.
Comparison with Similar Compounds
Similar Compounds
Succinic Acid: The parent compound without the bromine atom.
2-Chlorosuccinic Acid: A similar compound with a chlorine atom instead of bromine.
2-Iodosuccinic Acid: A similar compound with an iodine atom instead of bromine.
Uniqueness
®-2-Bromosuccinic acid is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its analogs. The bromine atom enhances the compound’s ability to participate in substitution and redox reactions, making it a valuable intermediate in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
(2R)-2-bromobutanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrO4/c5-2(4(8)9)1-3(6)7/h2H,1H2,(H,6,7)(H,8,9)/t2-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQWGVQWAEANRTK-UWTATZPHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H](C(=O)O)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201309283 | |
Record name | (2R)-2-Bromobutanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201309283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3972-41-6 | |
Record name | (2R)-2-Bromobutanedioic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3972-41-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bromosuccinic acid, (+)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003972416 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2R)-2-Bromobutanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201309283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BROMOSUCCINIC ACID, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/869RC7I48R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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